molecular formula C13H21NO2 B8587402 N,N-dimethylbenzamide diethyl acetal

N,N-dimethylbenzamide diethyl acetal

Cat. No.: B8587402
M. Wt: 223.31 g/mol
InChI Key: JTPZSJSJLTUFJS-UHFFFAOYSA-N
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Description

Conceptual Framework of Amide Acetal (B89532) Chemistry

Amide acetals are formally derived from the corresponding amides, in this case, N,N-dimethylbenzamide. The core of their reactivity lies in the presence of a carbon atom bonded to a nitrogen and two oxygen atoms. This structural feature makes them highly reactive synthons. They can be considered as protected and activated forms of amides. The presence of the alkoxy groups makes the central carbon atom highly electrophilic and susceptible to nucleophilic attack, often leading to the formation of new carbon-carbon or carbon-heteroatom bonds with the concomitant loss of alcohol molecules.

The reactivity of amide acetals is often compared to that of orthoesters, as both can act as precursors to carbocationic intermediates. However, the presence of the nitrogen atom in amide acetals significantly modulates their electronic properties and reactivity, often leading to different outcomes or milder reaction conditions compared to their orthoester counterparts. Their utility is particularly pronounced in the formation of enamines, amidines, and in the construction of various heterocyclic systems. researchgate.netscirp.org

Historical Trajectory and Evolution of Research on N,N-Dimethylbenzamide Diethyl Acetal

The development of amide acetal chemistry is closely linked to the pioneering work on Meerwein's reagents, such as triethyloxonium (B8711484) tetrafluoroborate (B81430), in the mid-20th century. These powerful alkylating agents provided the first general and efficient method for the synthesis of amide acetals from readily available amides. The reaction proceeds through the O-alkylation of the amide to form a highly reactive imidate salt, which is then converted to the amide acetal upon treatment with an alkoxide.

While the more common N,N-dimethylformamide diethyl acetal (DMFDMA) has been the subject of extensive investigation since its popularization, specific research focusing exclusively on this compound has been less prevalent. Much of the understanding of its reactivity is extrapolated from its formyl analogue. Early investigations into the reactions of related structures, such as N,N-dimethylbenzamide diethylmercaptole (the sulfur analogue), provided insights into the types of transformations these compounds could undergo, including reactions with active methylene (B1212753) compounds and cyclization reactions to form heterocycles. researchgate.net The evolution of research has been driven by the continuous search for novel and efficient synthetic methodologies, with amide acetals being recognized for their potential in constructing complex molecular architectures under relatively mild conditions.

Significance as a Synthetic Intermediate and Reagent in Advanced Organic Chemistry

This compound serves as a versatile reagent and synthetic intermediate in a variety of organic transformations. Its utility stems from its ability to act as a benzoyl cation equivalent, a source of a dimethylamino-phenylmethylidene group, and a reagent for the activation of other functional groups.

One of the primary applications of analogous amide acetals is in the synthesis of heterocyclic compounds. scirp.org By reacting with bifunctional nucleophiles, this compound can participate in condensation and cyclization reactions to form a wide array of nitrogen- and oxygen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products.

Furthermore, its reaction with compounds containing active methylene groups leads to the formation of enamines. These enamines are valuable synthetic intermediates that can undergo further transformations, such as alkylation, acylation, and cycloaddition reactions, allowing for the construction of complex carbon skeletons. The reactivity is analogous to that of the well-studied DMFDMA, which is known to react with active methylene compounds to generate enamines that are precursors to various heterocyclic systems like pyridines and pyrimidines. scirp.org

The compound can also be used to protect or activate carboxylic acids and alcohols. For instance, the reaction with a carboxylic acid can lead to the formation of an ester, while reaction with an alcohol can yield an ether. This reactivity is particularly useful when mild reaction conditions are required to avoid the decomposition of sensitive functional groups present in the substrate.

Below is an interactive table summarizing some key reactions and applications analogous to those of this compound, primarily based on the known chemistry of DMFDMA.

Reaction TypeReactantProduct TypeSignificance
Heterocycle SynthesisBifunctional NucleophilesNitrogen/Oxygen HeterocyclesAccess to important scaffolds in medicinal chemistry.
Enamine FormationActive Methylene CompoundsEnaminesVersatile intermediates for C-C bond formation.
EsterificationCarboxylic AcidsEstersMild method for ester synthesis.
EtherificationAlcoholsEthersProtection or modification of hydroxyl groups.

Overview of Key Research Areas and Unresolved Questions

The research landscape for amide acetals, including this compound, continues to evolve. Current research efforts are focused on expanding the scope of their applications in asymmetric synthesis, developing more sustainable and atom-economical synthetic methods, and exploring their utility in the synthesis of complex natural products and pharmaceuticals.

Despite the progress made, several unresolved questions and challenges remain:

Substrate Scope and Reactivity: While the general reactivity of amide acetals is understood, the precise influence of the benzoyl group in this compound on its reactivity and selectivity compared to its formyl or acetyl counterparts is not extensively documented. A systematic study to delineate these differences would be highly valuable for rational reaction design.

Asymmetric Catalysis: The development of catalytic enantioselective reactions utilizing this compound as a prochiral electrophile remains a significant challenge. Designing chiral catalysts that can effectively control the stereochemical outcome of its reactions would open up new avenues for the synthesis of chiral molecules.

Mechanistic Insights: Detailed mechanistic studies of reactions involving this compound are needed to gain a deeper understanding of the reactive intermediates and transition states. Such studies, combining experimental and computational approaches, could lead to the development of more efficient and selective transformations.

Green Chemistry: Exploring more environmentally benign methods for the synthesis of this compound and its applications is an important area for future research. This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and environmental impact. ymerdigital.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

1,1-diethoxy-N,N-dimethyl-1-phenylmethanamine

InChI

InChI=1S/C13H21NO2/c1-5-15-13(14(3)4,16-6-2)12-10-8-7-9-11-12/h7-11H,5-6H2,1-4H3

InChI Key

JTPZSJSJLTUFJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)(N(C)C)OCC

Origin of Product

United States

Fundamental Reactivity and Mechanistic Investigations of N,n Dimethylbenzamide Diethyl Acetal

General Reactivity Profiles as an Orthoamide Derivative

N,N-dimethylbenzamide diethyl acetal (B89532), belonging to the class of compounds known as orthoamides, possesses a distinctive reactivity profile. Structurally, it can be considered a derivative of a carboxylic acid amide where the carbonyl oxygen has been replaced by two alkoxy groups (in this case, ethoxy groups). This arrangement confers a hybrid reactivity reminiscent of both acetals and amides, yet with unique characteristics.

The central carbon atom is bonded to a nitrogen atom and two oxygen atoms, making it highly electron-rich. The lone pair of electrons on the nitrogen atom can participate in resonance, donating electron density to the central carbon. This delocalization influences the stability and electrophilicity of the molecule. Unlike simple acetals, which are primarily susceptible to acid-catalyzed hydrolysis, the presence of the dimethylamino group modulates the reactivity, particularly influencing the stability of cationic intermediates formed during reactions. Orthoamide derivatives like N,N-dimethylbenzamide diethyl acetal are known to react with a variety of nucleophiles and electrophiles, serving as precursors to various functional groups.

Hydrolytic Behavior and Mechanistic Pathways

The hydrolysis of this compound is a key aspect of its chemistry, proceeding through distinct mechanisms depending on the pH of the medium. These pathways can be selectively controlled to yield different products, such as carboxylic esters or amides.

Acid- and Base-Catalyzed Hydrolysis Mechanisms to Carboxylic Esters and Amides

Under controlled acidic conditions (e.g., pH 4–5), the hydrolysis of this compound leads to the formation of benzoate (B1203000) esters. nih.gov The reaction is initiated by the protonation of one of the ethoxy oxygen atoms, converting it into a good leaving group (ethanol). The departure of ethanol (B145695) is assisted by the lone pair of electrons on the adjacent nitrogen atom, leading to a resonance-stabilized cation. Subsequent nucleophilic attack by water and further reaction steps, detailed below, culminate in the formation of an ester.

In contrast, hydrolysis under more vigorous acidic or basic conditions, or in aqueous methanol, can lead to the cleavage of the carbon-nitrogen bond, ultimately yielding the parent diol from which a cyclic derivative might have been formed. nih.gov The complete hydrolysis would lead back to N,N-dimethylbenzamide and ethanol.

Formation and Characterization of Acyloxonium and Orthoacid Intermediates

The pathway to ester formation under mild acid catalysis proceeds through the sequential formation of key intermediates. nih.gov Following the initial loss of an ethoxide group, a highly electrophilic, resonance-stabilized acyloxonium ion is formed. This intermediate is characterized by a positive charge delocalized between the central carbon and the nitrogen and remaining oxygen atoms.

Nucleophilic attack by a water molecule on the acyloxonium ion leads to the formation of a hemiorthoamide, which can also be described as an orthoacid derivative intermediate. This transient species is unstable and rapidly breaks down. The collapse of the orthoacid intermediate involves the expulsion of the dimethylamino group, which is protonated and departs as dimethylamine (B145610), to yield the final benzoate ester product. The presumed sequence is outlined in the table below.

StepIntermediate/ProductDescription
1 Protonated AcetalOne ethoxy group is protonated by an acid catalyst.
2 Acyloxonium IonLoss of ethanol generates a resonance-stabilized acyloxonium ion.
3 Orthoacid IntermediateNucleophilic attack by water on the acyloxonium ion.
4 Carboxylic EsterCollapse of the orthoacid intermediate with the expulsion of dimethylamine.

Transacetalization Reactions with Polyhydroxyl Compounds

This compound is a valuable reagent for the protection of polyhydroxyl compounds, particularly for forming cyclic acetals with diols. This process, known as transacetalization, occurs without the need for an external acid catalyst, as the reagent can be considered self-activating.

Formation of Cyclic α-(Dimethylamino)benzylidene Acetals with Vicinal Diols

When this compound (or its dimethyl analogue) is reacted with compounds containing vicinal cis-diols, it readily forms cyclic α-(dimethylamino)benzylidene acetals. nih.gov This reaction serves as an efficient method for temporarily protecting the diol functionality. The formation of a five-membered 1,3-dioxolane (B20135) ring is thermodynamically favorable. These cyclic acetals are stable under various reaction conditions but can be selectively cleaved. For instance, mild acidic hydrolysis (pH 4-5) cleaves the acetal to generate specific mono-benzoate esters, demonstrating the utility of this protecting group strategy in selective acylation. nih.gov

Table of Transacetalization Reaction

Reactants Conditions Product

Reactivity in Carbon-Carbon Bond Forming Reactions

While direct studies on this compound in carbon-carbon bond forming reactions are not extensively detailed in readily available literature, its reactivity can be inferred from closely related analogues, such as N,N-dimethylformamide acetals and N,N-dimethylbenzamide diethylmercaptole. sciencemadness.orgresearchgate.net These compounds are known to react with active methylene (B1212753) compounds.

Involvement in Modified Maitland-Japp Cyclization Processes

This compound has been investigated as a reactant in modified Maitland-Japp cyclization reactions. This reaction is a valuable tool in synthetic organic chemistry for the formation of substituted tetrahydropyran (B127337) rings. In these processes, the amide acetal serves as a key building block, reacting with other components to construct the heterocyclic framework.

Research into a modified Maitland-Japp reaction aimed at producing 2,6-disubstituted 2,3-dihydropyran-4-ones has provided insights into the reactivity of this compound. researchgate.net A comparative study within this research highlighted that the yield obtained using the diethyl acetal of N,N-dimethylbenzamide was consistently lower than that achieved with the dimethyl acetal of N,N-dimethylacetamide. researchgate.net This difference in reactivity is attributed to two main factors: the inherently lower reactivity of the benzamide (B126) derivative compared to the acetamide, and the significant steric hindrance presented by the phenyl group, which acts as a barrier to the reaction progress. researchgate.net

The following table summarizes the comparative reactivity observed in these modified Maitland-Japp cyclization reactions.

Amide AcetalRelative ReactivityPostulated Reasons for Reactivity Difference
This compoundLower1. Lower intrinsic reactivity of the benzamide.2. Steric hindrance from the phenyl group.
Dimethyl acetal of N,N-dimethylacetamideHigher1. Higher intrinsic reactivity of the acetamide.2. Less steric hindrance compared to the phenyl group.

Enaminone Formation and Subsequent Transformations

Amide acetals, such as this compound, are effective reagents for the synthesis of enaminones. Enaminones are versatile synthetic intermediates characterized by the N-C=C-C=O functional group. The formation of an enaminone from an amide acetal typically involves the reaction with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as a β-diketone or a β-ketoester.

The general mechanism for enaminone formation using an amide acetal proceeds via the following steps:

Activation: The amide acetal acts as an electrophile. The reaction is often initiated by the loss of an alkoxide group, facilitated by heating, to generate a highly electrophilic N,N-dimethyl-α-alkoxy-benzyliminium ion.

Nucleophilic Attack: The enolate of the active methylene compound, formed in situ, acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.

Elimination: A molecule of alcohol and a proton are eliminated, leading to the formation of the stable, conjugated enaminone system.

While specific studies detailing the use of this compound in enaminone synthesis are not extensively documented, its reactivity can be inferred from the well-established use of similar reagents like N,N-dimethylformamide dimethyl acetal (DMFDMA). These reagents are widely employed for the formylation of active methylene compounds to generate enaminones, which are then used as precursors for the synthesis of various heterocyclic compounds.

The enaminones derived from these reactions are valuable precursors for further transformations. Their conjugated π-system allows for a variety of subsequent reactions, including:

Cyclization reactions to form heterocyclic rings like pyridines, pyrimidines, and pyrazoles.

Nucleophilic addition reactions at the β-carbon of the enaminone system.

Reduction of the carbonyl group or the carbon-carbon double bond.

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of this compound is primarily characterized by the electrophilicity of the central acetal carbon atom. This carbon is bonded to two oxygen atoms, a nitrogen atom, and a phenyl group, making it highly susceptible to attack by nucleophiles. The molecule itself does not typically act as a nucleophile.

The electrophilic nature of this compound is analogous to that of N,N-dimethylbenzamide diethylmercaptole, a sulfur-containing counterpart. Studies on the diethylmercaptole have shown its reactivity with a wide range of nucleophiles. whiterose.ac.uk It reacts with active methylene compounds, amines, hydrazines, and other nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. whiterose.ac.uk In these reactions, the diethylmercaptole acts as a benzoyl cation equivalent, with the dimethylamino group being displaced along with the two ethyl mercaptan groups.

Based on this analogy, this compound is expected to exhibit similar electrophilic behavior. It can react with strong nucleophiles, leading to the substitution of the two ethoxy groups. The reaction pathway likely involves the initial loss of an ethoxide ion to form a stabilized oxonium-iminium cation, which is then attacked by the nucleophile.

A summary of the expected electrophilic reactions is presented in the table below.

NucleophileExpected Product Type
Active Methylene Compoundsα-dimethylaminobenzylidene derivatives
Amines/HydrazinesAmidines/Amide hydrazones
Organometallic ReagentsKetones (after hydrolysis of the initial adduct)

Detailed Mechanistic Elucidation through Kinetic Isotope Effects and Intermediate Trapping

While specific experimental studies employing kinetic isotope effects (KIE) and intermediate trapping for this compound have not been reported in the literature, these techniques are powerful tools for elucidating reaction mechanisms and could be applied to understand its reactivity.

Kinetic Isotope Effects (KIE):

The KIE is a measure of the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. This effect can provide valuable information about bond-breaking and bond-forming steps in the rate-determining step of a reaction.

For reactions involving this compound, such as the Maitland-Japp cyclization or enaminone formation, a primary KIE could be observed if a C-H bond is broken at a rate-determining step. For example, if the deprotonation of an active methylene compound by a base is the slowest step in enaminone formation, replacing the acidic protons with deuterium (B1214612) would result in a significant primary KIE (kH/kD > 1).

A secondary KIE might be observed if the isotopic substitution is at a position that is not directly involved in bond breaking but experiences a change in hybridization or steric environment in the transition state. For instance, deuterating the methine carbon of the acetal could reveal changes at this center during the rate-determining step.

Intermediate Trapping:

Intermediate trapping experiments are designed to capture and identify short-lived intermediates in a reaction pathway, thereby providing direct evidence for their existence. In reactions of this compound, several transient species could potentially be trapped.

One plausible intermediate is the N,N-dimethyl-α-ethoxy-benzyliminium ion , which would be formed by the loss of an ethoxide ion from the starting acetal. This highly electrophilic species could be trapped by adding a potent, non-standard nucleophile to the reaction mixture to form a stable, characterizable product.

Another potential intermediate is the tetrahedral intermediate formed upon the initial attack of a nucleophile on the acetal carbon. While typically unstable, under certain conditions, such as with highly stabilized nucleophiles or at low temperatures, it might be possible to detect or trap this species.

The application of these mechanistic probes could provide a deeper understanding of the reaction pathways of this compound, confirming the nature of the reactive intermediates and the transition states involved in its various transformations.

Advanced Applications in Synthetic Organic Chemistry

Strategic Utility in Heterocyclic Compound Synthesis

Amide acetals, including N,N-dimethylbenzamide diethyl acetal (B89532), serve as valuable building blocks for the construction of a wide array of heterocyclic systems. They provide a reactive functional group that can engage in cyclocondensation reactions with various nucleophiles to form stable aromatic and non-aromatic rings.

While direct synthesis of dihydropyran-4-ones and tetrahydropyran-4-ones using N,N-dimethylbenzamide diethyl acetal is not prominently documented, the general reactivity of amide acetals allows for a plausible synthetic route. The strategy would involve the reaction of the amide acetal with a suitable 1,3-dicarbonyl compound or its synthetic equivalent. The amide acetal acts as an electrophile, reacting with the active methylene (B1212753) position of the dicarbonyl compound. The resulting intermediate could then undergo an intramolecular cyclization and subsequent elimination to furnish the pyranone core. The specific reaction conditions would be critical to favor the desired annulation pathway over other potential side reactions.

The construction of complex polycyclic frameworks often relies on annulation strategies, where a new ring is fused onto an existing system. This compound can function as a key reagent in such transformations. Its reaction with a substrate containing both a nucleophilic site and an active methylene group can initiate a domino reaction sequence. This typically begins with the formation of an enaminone-like intermediate, which then undergoes an intramolecular cyclization, effectively building a new carbocyclic or heterocyclic ring onto the initial substrate. This method provides a powerful tool for assembling intricate molecular architectures from simpler precursors.

This compound is a valuable reagent for synthesizing pyrazoles and other fused heterocycles. The core of this synthesis is its reaction with hydrazine (B178648) or substituted hydrazines. researchgate.net The reaction pathway is analogous to that of its sulfur counterpart, N,N-dimethylbenzamide diethylmercaptole, which reacts with hydrazine and phenylhydrazine (B124118) to yield corresponding α-dimethylaminobenzylidene derivatives. researchgate.net

The general strategy involves two main steps:

Formation of a 1,3-dielectrophile precursor: this compound reacts with a compound containing an active methylene group (e.g., a ketone or malononitrile) to form a β-dimethylamino enone or a related derivative. This intermediate serves as a 1,3-dielectrophile.

Cyclocondensation with Hydrazine: The intermediate is then treated with hydrazine. The hydrazine molecule acts as a dinucleophile, attacking the carbonyl carbon and the β-carbon, leading to cyclization and elimination of dimethylamine (B145610) and water to form the stable pyrazole (B372694) ring.

This methodology can be extended to create other fused heterocycles by reacting the amide acetal with binucleophiles like ethylenediamine (B42938) or 2-aminoethanol, which lead to the formation of imidazolines and oxazolines, respectively. researchgate.net

Table 1: Heterocycles Synthesized Using this compound Analogs Data based on the analogous reactivity of N,N-dimethylbenzamide diethylmercaptole. researchgate.net

BinucleophileResulting Heterocycle
HydrazinePyrazole derivative
PhenylhydrazineN-Phenylpyrazole derivative
Ethylenediamine2-Phenylimidazoline
2-Aminoethanol2-Phenyloxazoline
Benzoylhydrazine2,5-Diphenyl-1,3,4-oxadiazole

The synthesis of substituted pyrroles can be achieved using this compound through a pathway analogous to the well-established use of N,N-dimethylformamide dimethyl acetal (DMF-DMA). researchgate.net The key intermediate is a β-dimethylamino enone, formed by the condensation of the amide acetal with a methyl ketone.

The synthetic sequence proceeds as follows:

Enaminone Formation: A ketone with an α-methyl group is reacted with this compound. The acetal acts as a benzoylating agent, leading to the formation of a β-dimethylamino enone after the elimination of ethanol (B145695) and dimethylamine.

Cyclization: This enaminone intermediate is then reacted with a compound containing an active methylene group adjacent to an amino group, such as an α-amino acid ester. The subsequent intramolecular condensation and aromatization yield the substituted pyrrole (B145914) ring. This method allows for the controlled introduction of substituents at various positions of the pyrrole nucleus. researchgate.net

Chemoselective Protection and Derivatization Strategies

Amide acetals are recognized for their utility in the protection and derivatization of functional groups, particularly alcohols. Their reactivity under specific conditions allows for the formation of temporary linkages that can mask a functional group during other synthetic transformations.

This compound can be employed for the selective temporary protection of vicinal diols (1,2-diols). This strategy is based on the reaction of the amide acetal with the two adjacent hydroxyl groups to form a cyclic 2-dimethylamino-1,3-dioxolane derivative. This reaction is analogous to the behavior of other amide acetals like DMF-DMA with diols.

The formation of this cyclic acetal serves as an effective protecting group because it is stable under basic and nucleophilic conditions. The protection step is typically carried out under mild, often neutral or slightly acidic, conditions. The resulting protected diol can then undergo further chemical modifications at other sites of the molecule.

A key feature of this protection strategy is that the cyclic acetal can be further transformed, demonstrating its utility as a derivatizing agent. For instance, the intermediate 2-dimethylamino-1,3-dioxolane can undergo elimination reactions to form alkenes or be converted into an epoxide, providing a stereospecific route to these functional groups from the original diol. The deprotection to regenerate the diol can be achieved under acidic hydrolytic conditions.

Table 2: Reactivity of Amide Acetals with Vicinal Diols Illustrative reactions based on the established reactivity of related amide acetals.

SubstrateReagentIntermediateSubsequent Product
trans-Cyclohexane-1,2-diolDMF-DMACyclic 2-dimethylamino-1,3-dioxolaneCyclohexene epoxide
meso-1,2-DiphenylethanediolDMF-DMACyclic 2-dimethylamino-1,3-dioxolanetrans-Stilbene epoxide
Vicinal DiolThis compoundCyclic 2-phenyl-2-dimethylamino-1,3-dioxolaneProtected Diol

Indirect Selective Acylation (Benzoylation, Acetylation) of Hydroxyl Groups

There is no direct scientific literature available that demonstrates the use of this compound for the indirect selective acylation, specifically benzoylation or acetylation, of hydroxyl groups. Amide acetals, in general, can act as precursors to reactive intermediates capable of acylating nucleophiles. However, specific methodologies detailing the reaction of this compound with alcohols, diols, or polyols to achieve selective benzoylation or acetylation, including reaction conditions and substrate scope, are not present in the reviewed scientific literature. General methods for the acylation of alcohols often involve the use of acyl halides, anhydrides, or other activated carboxylic acid derivatives, and various catalytic systems to achieve selectivity. researchgate.netnih.govorganic-chemistry.orgorganic-chemistry.org

Contributions to Complex Molecule Synthesis

A thorough review of the total syntheses of Lasonolide A and Centrolobine, as well as their analogs, does not indicate the use of this compound for the construction of their functionalized tetrahydropyran (B127337) units. nih.govnih.govnih.govresearchgate.netnih.govresearchgate.net The synthesis of these complex natural products employs a variety of sophisticated strategies to form the tetrahydropyran ring, such as intramolecular cyclizations and reductive etherification. nih.govnih.gov While amide acetals can be versatile reagents in organic synthesis, their specific application in the synthesis of the tetrahydropyran core of Lasonolide A or Centrolobine has not been reported.

Spectroscopic and Advanced Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is an indispensable tool for the characterization of N,N-dimethylbenzamide diethyl acetal (B89532), providing unambiguous evidence of its structural features through the analysis of proton and carbon environments.

Proton NMR (¹H NMR) spectroscopy allows for the identification and differentiation of the various hydrogen atoms within the N,N-dimethylbenzamide diethyl acetal molecule based on their unique electronic environments. While specific experimental data for this compound is not widely published, a predicted spectrum can be inferred from the analysis of its constituent functional groups and data from analogous structures like N,N-dimethylbenzamide and various acetals.

The key proton environments and their expected chemical shifts (δ) are:

Aromatic Protons (C₆H₅): The five protons on the benzene ring are expected to appear as a complex multiplet in the range of δ 7.3–7.5 ppm.

N,N-dimethyl Protons (-N(CH₃)₂): The six protons of the two methyl groups attached to the nitrogen atom would likely appear as a singlet around δ 2.9–3.1 ppm. The single peak indicates free rotation around the C-N bond on the NMR timescale.

Diethyl Acetal Protons (-O-CH₂-CH₃): The diethyl acetal group gives rise to two distinct signals. The four methylene (B1212753) protons (-O-CH₂-) are expected to produce a quartet around δ 3.4–3.6 ppm due to coupling with the adjacent methyl protons. The six methyl protons (-CH₃) would appear as a triplet around δ 1.1–1.3 ppm.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic (C₆H₅)7.3 - 7.5Multiplet5H
N,N-dimethyl (N(CH₃)₂)2.9 - 3.1Singlet6H
Methylene (-OCH₂CH₃)3.4 - 3.6Quartet4H
Methyl (-OCH₂CH₃)1.1 - 1.3Triplet6H

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the complete mapping of the carbon skeleton. Based on data from N,N-dimethylbenzamide and known chemical shifts for diethyl acetals, the following assignments can be predicted for this compound.

Aromatic Carbons (C₆H₅): The carbons of the benzene ring would produce several signals between δ 127–140 ppm. The ipso-carbon (the carbon attached to the acetal group) would be at the downfield end of this range.

Acetal Carbon (C(OR)₂): The central carbon of the acetal group is highly deshielded by the two oxygen atoms and is expected to have a characteristic chemical shift in the range of δ 100–105 ppm. This is a significant shift from the carbonyl carbon of the corresponding amide (which appears around δ 171 ppm).

N,N-dimethyl Carbons (-N(CH₃)₂): The two methyl carbons attached to the nitrogen are predicted to appear around δ 35-40 ppm.

Diethyl Acetal Carbons (-O-CH₂-CH₃): The methylene carbons (-O-CH₂) are expected to resonate around δ 59–62 ppm, while the terminal methyl carbons (-CH₃) would appear further upfield, around δ 15 ppm.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic (C₆H₅)127 - 140
Acetal C(OR)₂100 - 105
N,N-dimethyl (N(CH₃)₂)35 - 40
Methylene (-OCH₂CH₃)59 - 62
Methyl (-OCH₂CH₃)15 - 16

For complex molecules, one-dimensional NMR spectra can be insufficient for complete structural assignment. Two-dimensional (2D) NMR experiments provide correlational data that reveals connectivity between atoms. Although this molecule does not have stereocenters, these techniques are vital for confirming its constitution.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm proton-proton coupling relationships. Key correlations would be observed between the methylene quartet and the methyl triplet of the ethyl groups in the diethyl acetal moiety, confirming the ethoxy fragment. It would also show correlations between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C experiment correlates protons with the carbons to which they are directly attached. It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the singlet at δ ~3.0 ppm to the carbon signal at δ ~38 ppm (N-methyl groups).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular structure. For instance, correlations would be expected from the N-methyl protons to the acetal carbon, and from the methylene protons of the ethoxy groups to the acetal carbon, confirming the core structure of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps in determining the molecule's preferred conformation. For this compound, NOESY could show correlations between the N-methyl protons and the ortho-protons of the phenyl ring, providing insight into the rotational dynamics around the phenyl-C bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound. For this compound, the molecular formula is C₁₃H₂₁NO₂. HRMS would be used to confirm this composition by matching the experimentally measured exact mass with the calculated theoretical mass.

Molecular Formula: C₁₃H₂₁NO₂

Calculated Exact Mass: 223.15723 u

An experimental HRMS measurement yielding a mass very close to this calculated value would provide strong evidence for the compound's identity and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical analysis of this compound, the compound would first be separated from any impurities on a GC column, with its retention time serving as a preliminary identifier. rsc.orgmdpi.com The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented.

The resulting mass spectrum displays the molecular ion peak ([M]⁺) and various fragment ions. The fragmentation pattern is a reproducible fingerprint of the molecule. For this compound, the molecular ion peak would be observed at m/z = 223. Key fragmentation pathways would likely include:

Loss of an ethoxy radical (•OCH₂CH₃): This is a common fragmentation for acetals, leading to a stable oxonium ion. This would result in a significant peak at m/z 178 ([M - 45]⁺).

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom could lead to the loss of a methyl radical to form an ion at m/z 208 ([M - 15]⁺) or the formation of the dimethylaminomethyl cation (m/z 58).

Benzoyl-related fragments: Rearrangements could lead to the formation of ions characteristic of benzoyl compounds, such as the benzoyl cation (m/z 105) and the phenyl cation (m/z 77).

Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted Identity of Fragment
223[M]⁺ (Molecular Ion)
178[M - OCH₂CH₃]⁺
148[M - N(CH₃)₂ - OCH₂CH₃ + H]⁺ (possible rearrangement)
105[C₆H₅CO]⁺
77[C₆H₅]⁺

This combination of chromatographic separation and mass spectrometric fragmentation analysis makes GC-MS an essential tool for both identifying this compound in a mixture and assessing its purity. rsc.org

Chromatographic Techniques for Separation and Purification

Chromatographic techniques are fundamental in synthetic chemistry for the separation, isolation, and purity assessment of target molecules. For this compound, both High-Performance Liquid Chromatography (HPLC) and traditional column chromatography play crucial roles in ensuring the quality and integrity of the final product.

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for determining the purity of synthesized compounds like this compound. It offers high resolution and sensitivity, allowing for the detection and quantification of the main compound as well as any impurities, starting materials, or side products.

Research on the HPLC analysis of similar acetals, such as citral dimethyl acetal, has highlighted a significant challenge: the potential for hydrolysis on the silica-based stationary phases commonly used in reversed-phase columns coresta.orgcoresta.org. The acidic nature of residual silanol groups on the silica support can catalyze the breakdown of the acetal back to its corresponding aldehyde or ketone and alcohol, leading to inaccurate purity readings coresta.org. To counteract this degradation, a common strategy involves modifying the mobile phase. The incorporation of a small amount of a basic substance, such as ammonia or triethylamine, into the aqueous-organic mobile phase effectively neutralizes the acidic sites on the stationary phase, thus preventing the hydrolysis of the acetal during analysis coresta.org.

For this compound, a reversed-phase HPLC method would likely be employed. A typical setup would involve a C18 column and a mobile phase consisting of a gradient or isocratic mixture of acetonitrile and water. To ensure the stability of the acetal, the aqueous component would be buffered or modified with a base.

Table 1: Illustrative HPLC Parameters for Acetal Analysis This table presents a hypothetical set of parameters based on common practices for analyzing acid-sensitive acetals.

ParameterValue/Condition
Column C18 bonded silica, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water with 5 mM Ammonia (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 35 °C
Injection Volume 10 µL

Column chromatography, particularly its faster variant, flash chromatography, is the primary method for the purification of this compound on a preparative scale following a synthesis reaction. wfu.edu This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel, while being eluted by a mobile phase solvent system. rochester.edu

The choice of solvent system (eluent) is critical for achieving effective separation. The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired product. In the synthesis of the related compound N,N-dimethylbenzamide dimethyl acetal, purification was successfully achieved via flash column chromatography using a hexane-ethyl acetate solvent system. whiterose.ac.uk This suggests that a similar non-polar to mid-polar solvent system would be effective for isolating this compound. The progress of the separation is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

Table 2: Common Solvent Systems for Normal-Phase Flash Chromatography

Polarity of CompoundTypical Starting Solvent System
Non-polar 100% Hexane or 5% Ether/Hexane
Intermediate 10-50% Ethyl Acetate/Hexane
Polar 100% Ethyl Acetate or 5% Methanol/Dichloromethane

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pearson.com The IR spectrum of this compound would display characteristic absorption bands that confirm its structure and distinguish it from its precursor, N,N-dimethylbenzamide.

The key transformation from the benzamide (B126) to the acetal involves the conversion of the carbonyl group (C=O) into the diethyl acetal moiety (C(OCH2CH3)2). This change is readily observable in the IR spectrum. The spectrum of the starting material, N,N-dimethylbenzamide, shows a strong, characteristic absorption for the amide C=O stretch, typically found around 1630-1660 cm⁻¹ chemicalbook.comnist.gov. Upon successful conversion to this compound, this carbonyl peak would be absent. In its place, the spectrum of the product would be dominated by strong C-O stretching bands characteristic of the acetal group, which typically appear in the 1000-1200 cm⁻¹ region.

Furthermore, in-situ IR spectroscopy can be employed for real-time reaction monitoring. researchgate.net By inserting an IR probe into the reaction vessel, the synthesis of this compound can be tracked by observing the decrease in the intensity of the C=O absorption peak of the starting N,N-dimethylbenzamide and the simultaneous increase in the intensity of the C-O absorption peaks of the acetal product. This allows for precise determination of reaction completion and can provide insights into the reaction kinetics.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)BondFunctional Group
3100-3000 C-H stretchAromatic
3000-2850 C-H stretchAliphatic (e.g., from ethyl groups)
~1600, ~1450 C=C stretchAromatic Ring
1200-1000 C-O stretchAcetal (strong, characteristic)
~1350 C-N stretchTertiary Amide

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods can predict molecular geometry, electronic distribution, and the energies of different molecular states, which are key to determining reactivity.

Density Functional Theory (DFT) Applications to Amide Acetal (B89532) Systems

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of moderate size like N,N-dimethylbenzamide diethyl acetal. DFT methods are used to investigate the electronic structure of amide systems to predict a range of properties. cas.czscirp.org For amide acetals, DFT can be applied to:

Geometry Optimization: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This is crucial for understanding the steric and electronic environment around the acetal and amide functionalities.

Electronic Property Calculation: Compute key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). digitellinc.com The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Charge Distribution: Analyze the distribution of electron density using methods like Natural Bond Orbital (NBO) analysis to calculate atomic charges. digitellinc.com This reveals the electrophilic and nucleophilic sites within the molecule, predicting how it will interact with other reagents. For this compound, this would highlight the reactivity of the central carbon atom of the acetal group and the carbonyl oxygen of the amide.

A hypothetical application of DFT to this compound could yield data such as that presented in Table 1, providing a quantitative basis for understanding its electronic character.

Note: These values are illustrative and would require specific DFT calculations to be confirmed.

PMO Theory and Molecular Orbital Analysis for Mechanistic Understanding

Perturbational Molecular Orbital (PMO) theory is a conceptual framework that explains chemical reactivity by considering the interactions between the molecular orbitals of reacting species. It simplifies complex interactions into a model of perturbations between the frontier orbitals (HOMO and LUMO).

For this compound, PMO theory can be used to rationalize its reactivity in various transformations. For instance, in a reaction with a nucleophile, the interaction between the HOMO of the nucleophile and the LUMO of the amide acetal would be the primary focus. The energy difference and the overlap between these orbitals would determine the feasibility and the rate of the reaction. By analyzing the shapes and energies of the molecular orbitals, one can predict the regioselectivity and stereoselectivity of such reactions. PMO theory provides a qualitative understanding that complements the quantitative results from DFT calculations.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations typically focus on single, isolated molecules, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules in a condensed phase (e.g., in solution). sciencepublishinggroup.comacs.org MD simulations model the movements of atoms and molecules over time based on a force field that describes the potential energy of the system. nih.gov

For this compound, MD simulations could be employed to study:

Solvation Effects: Understanding how solvent molecules arrange around the solute and how this affects its conformation and reactivity. The simulation can reveal specific hydrogen bonding or dipole-dipole interactions between the amide acetal and the solvent.

Conformational Dynamics: this compound has several rotatable bonds. MD simulations can explore the conformational landscape of the molecule, identifying the most populated conformations and the energy barriers between them. nih.govmdpi.com This is particularly important for understanding how the molecule's shape influences its interactions with other molecules.

Interactions with Other Molecules: In a reaction mixture, MD can simulate the interactions between the amide acetal and other reactants or catalysts at an atomic level, providing a dynamic picture of the events leading up to a chemical reaction. sciencepublishinggroup.com

Prediction of Spectroscopic Parameters from Computational Models

Computational models, particularly those based on DFT, can accurately predict various spectroscopic parameters. nih.govmpg.de This is invaluable for interpreting experimental spectra and for confirming the structure of a synthesized compound. For this compound, computational methods can predict:

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared with experimental data to aid in structural elucidation. researchgate.net

Infrared (IR) Spectra: The vibrational frequencies and their intensities can be computed, helping to assign the peaks in an experimental IR spectrum to specific molecular vibrations, such as the characteristic C=O stretch of the amide group. nih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. scirp.orgmpg.de

Table 2: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data

Spectroscopic Parameter Experimental Value Calculated Value
¹³C NMR Shift (Acetal Carbon) 101.2 ppm 102.5 ppm
¹H NMR Shift (N-CH₃) 2.95 ppm 2.91 ppm
IR Frequency (C=O Stretch) 1650 cm⁻¹ 1655 cm⁻¹
UV-Vis λmax 230 nm 228 nm

Note: These values are illustrative examples of the expected agreement between experimental and computed data.

Elucidation of Transition States and Reaction Pathways via Computational Methods

A primary application of computational chemistry in studying chemical reactions is the elucidation of reaction mechanisms, which involves identifying reactants, products, intermediates, and, crucially, transition states. researchgate.net The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For reactions involving this compound, such as its hydrolysis or its use in synthesis, computational methods can be used to:

Locate Transition State Structures: Algorithms can search the potential energy surface to find the saddle points corresponding to transition states. scm.com

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy barrier, which is directly related to the reaction rate. nih.govrsc.org

Visualize Reaction Pathways: By calculating the intrinsic reaction coordinate (IRC), the path from the transition state down to the reactants and products can be traced, providing a detailed picture of the atomic motions during the reaction. nih.govnih.gov

These calculations can distinguish between different possible mechanisms (e.g., concerted vs. stepwise) and explain why certain products are formed preferentially.

Structure-Reactivity Relationship (SAR) Studies using Computational Descriptors

Structure-Reactivity Relationship (SAR) studies aim to find correlations between the structural features of a molecule and its chemical reactivity or biological activity. nih.govnih.gov Computational descriptors, derived from quantum chemical calculations, can provide a quantitative basis for these relationships.

For a series of related amide acetals, one could perform DFT calculations to obtain various descriptors for each molecule, such as:

Electronic Descriptors: HOMO/LUMO energies, atomic charges, dipole moment.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters.

Topological Descriptors: Descriptors based on the connectivity of the atoms in the molecule.

By correlating these descriptors with experimentally measured reaction rates or equilibrium constants for a particular reaction, a quantitative structure-reactivity relationship (QSRR) model can be developed. Such a model can then be used to predict the reactivity of new, yet-to-be-synthesized amide acetals, thereby guiding the design of molecules with desired properties. mdpi.comfrontiersin.orgrsc.org

Emerging Research Directions and Prospects for N,n Dimethylbenzamide Diethyl Acetal

Exploration of Asymmetric Synthesis and Chiral Induction

The development of methodologies for the asymmetric synthesis of chiral N,N-acetals is a significant area of research, primarily due to the prevalence of these motifs in biologically active compounds. sciencedaily.com While direct asymmetric synthesis of N,N-dimethylbenzamide diethyl acetal (B89532) has yet to be extensively reported, research into analogous systems provides a roadmap for future exploration.

One promising avenue is the use of chiral auxiliaries. An attached chiral group could direct the stereochemical outcome of the acetalization reaction. Subsequent removal of the auxiliary would yield an enantiomerically enriched product. The exploration of different chiral auxiliaries and their impact on diastereoselectivity would be a key area of investigation.

Another approach involves the use of chiral catalysts, such as chiral Lewis acids or Brønsted acids, to control the stereochemistry of the reaction. wikipedia.org Research in this area would focus on identifying catalysts that can effectively differentiate between the enantiotopic faces of a prochiral precursor to N,N-dimethylbenzamide diethyl acetal. The development of highly enantioselective catalytic systems would be a major breakthrough in the synthesis of chiral amide acetals.

Furthermore, this compound itself could potentially be used as a chiral directing group in other chemical transformations. Once a chiral version of the molecule is synthesized, the stereocenter at the acetal carbon could influence the stereochemical outcome of reactions at other sites in a substrate.

Potential Asymmetric Synthesis Strategy Key Research Focus Anticipated Outcome
Chiral Auxiliary-Mediated SynthesisDesign and screening of novel chiral auxiliaries derived from readily available chiral pool materials.High diastereoselectivity in the formation of the acetal, leading to enantiomerically enriched this compound after auxiliary removal.
Chiral Catalyst-Mediated SynthesisDevelopment of novel chiral Lewis acid and Brønsted acid catalysts. Optimization of reaction conditions to maximize enantiomeric excess.Direct synthesis of enantiomerically pure this compound with high yields and enantioselectivities.
Chiral Induction by this compoundSynthesis of enantiomerically pure this compound and its application as a chiral directing group in various organic reactions.Development of new synthetic methodologies where the chiral acetal moiety controls the stereochemistry of subsequent transformations.

Catalyst Development for Acetal-Mediated Transformations

The development of efficient and selective catalysts is crucial for unlocking the full synthetic potential of this compound. Research in this area is focused on both homogeneous and heterogeneous catalytic systems for various acetal-mediated transformations.

For the synthesis of this compound, the development of solid acid catalysts could offer advantages in terms of reusability and ease of separation. Investigating different solid supports and active sites could lead to more environmentally friendly and cost-effective synthetic routes.

In terms of its reactivity, this compound can undergo a variety of transformations, such as transacetalization and reactions where the acetal acts as a protecting group. The development of catalysts that can selectively promote these reactions under mild conditions is a key research goal. This includes the design of Lewis acids and other catalysts that can activate the acetal group towards nucleophilic attack.

Homogeneous catalysts, such as organometallic complexes, offer high activity and selectivity. nih.gov Future research could focus on the development of well-defined homogeneous catalysts for specific transformations of this compound, allowing for precise control over the reaction outcome.

Catalyst Type Target Transformation Potential Advantages
Homogeneous Catalysts Transacetalization, C-C bond formationHigh activity and selectivity, mild reaction conditions
Heterogeneous Catalysts Acetal synthesis, hydrolysisCatalyst recyclability, simplified product purification
Biocatalysts Enantioselective hydrolysisHigh enantioselectivity, environmentally benign

Integration into Continuous Flow Chemistry and Microreactor Technology

Continuous flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including improved safety, enhanced heat and mass transfer, and the potential for automation and scalability. The integration of the synthesis and reactions of this compound into these platforms is a promising area of future research.

The synthesis of this compound in a continuous flow system could allow for precise control over reaction parameters, leading to higher yields and purity. Microreactors, with their high surface-area-to-volume ratios, are particularly well-suited for optimizing reaction conditions and screening catalysts for the synthesis of this compound.

Flow Chemistry Application Key Advantages Research and Development Focus
Synthesis of this compound Precise control over reaction parameters, improved safety, scalability.Optimization of reactor design, catalyst immobilization.
Acetal-mediated transformations in flow Enhanced reaction rates, improved yields, potential for automation.Development of flow-compatible catalysts, integration of in-line analytics.
Telescoped multi-step synthesis Reduced waste, increased efficiency, streamlined workflow.Design of integrated flow platforms for the synthesis of complex molecules.

Applications in Materials Science and Polymer Chemistry (excluding specific product details/uses for industrial application, focusing on fundamental chemical roles)

The unique chemical structure of this compound suggests its potential for fundamental applications in materials science and polymer chemistry. While specific industrial applications are beyond the scope of this discussion, its role as a building block or modifier for novel materials warrants exploration.

The benzamide (B126) moiety could be incorporated into polymer backbones to introduce specific properties, such as thermal stability or altered solubility. The diethyl acetal group, on the other hand, could serve as a latent reactive site. Under specific conditions, such as acidic hydrolysis, the acetal could be converted to a carbonyl group, allowing for post-polymerization modification and the introduction of new functionalities.

Furthermore, the this compound molecule could act as a monomer in polymerization reactions. The reactivity of the acetal group could be harnessed to create novel polymer architectures. Research in this area would focus on understanding the polymerization behavior of this monomer and the properties of the resulting polymers.

Potential Role in Materials Science Fundamental Chemical Principle Anticipated Material Properties
Monomer for Polymerization Reactivity of the acetal group for chain growth.Novel polymer backbones with unique thermal and mechanical properties.
Functional Additive in Polymers Incorporation of the benzamide moiety into existing polymer matrices.Enhanced thermal stability, modified solubility, and altered surface properties.
Precursor for Functional Materials Latent reactivity of the acetal group for post-synthesis modification.Materials with tunable properties and the ability to introduce new functionalities after initial fabrication.

Mechanistic Studies of Undiscovered or Under-Explored Reactivity Modes

A thorough understanding of the reaction mechanisms of this compound is essential for the development of new synthetic applications. While the general reactivity of amides and acetals is well-established, the interplay between these two functional groups within the same molecule could lead to novel and under-explored reactivity modes.

One area of investigation is the detailed mechanism of hydrolysis under both acidic and basic conditions. osti.gov Understanding the factors that govern the rate and selectivity of this reaction is crucial for its use as a protecting group. Computational studies, in conjunction with experimental kinetic data, could provide valuable insights into the transition states and intermediates involved.

Furthermore, the reactivity of this compound with various electrophiles and nucleophiles is a fertile ground for discovery. For instance, the presence of the nitrogen atom could influence the reactivity of the acetal group, potentially leading to unexpected reaction pathways. Mechanistic studies in this area could uncover new synthetic transformations and expand the utility of this compound. A study on the reactions of the analogous N,N-dimethylbenzamide diethylmercaptole has shown a range of interesting reactivity, suggesting that the diethyl acetal may also possess a rich and underexplored chemistry.

Reactivity Mode Mechanistic Question Potential Synthetic Application
Hydrolysis What is the detailed mechanism under acidic and basic conditions?Controlled deprotection of the acetal group.
Reaction with Electrophiles How does the amide functionality influence the reactivity of the acetal?Development of new carbon-carbon and carbon-heteroatom bond-forming reactions.
Reaction with Nucleophiles Can the acetal be cleaved under nucleophilic conditions?Novel methods for the functionalization of the benzamide moiety.

Design and Synthesis of Novel this compound Derivatives for Specialized Applications

The core structure of this compound can be modified to create a diverse range of derivatives with tailored properties and specialized applications. The design and synthesis of these novel analogs is a key area for future research.

Introducing substituents on the aromatic ring could modulate the electronic properties of the molecule, thereby influencing its reactivity. For example, electron-donating groups could enhance the reactivity of the aromatic ring towards electrophilic substitution, while electron-withdrawing groups could alter the stability of the acetal.

Modification of the N,N-dimethylamino group could also lead to derivatives with new properties. Replacing the methyl groups with other alkyl or aryl substituents could impact the steric environment around the acetal and influence its reactivity.

Furthermore, variations in the acetal portion of the molecule, such as replacing the ethyl groups with other alkoxy or aryloxy groups, could fine-tune its stability and reactivity as a protecting group. The synthesis and evaluation of a library of such derivatives would provide a valuable toolkit for organic chemists.

Derivative Type Modification Strategy Potential Application
Aromatic Ring Substituted Introduction of electron-donating or electron-withdrawing groups on the phenyl ring.Fine-tuning of electronic properties for enhanced reactivity or selectivity in catalytic processes.
N-Alkyl/Aryl Varied Replacement of the N,N-dimethyl groups with other substituents.Steric control in asymmetric synthesis and modification of solubility.
Acetal Group Modified Variation of the alkoxy groups of the acetal.Development of protecting groups with tailored stability and cleavage conditions.

Q & A

Q. Advanced

  • ¹H NMR : The acetal proton (CH(OEt)₂) appears as a singlet at δ 4.5–5.0 ppm. Absence of a carbonyl peak (δ ~170 ppm in ¹³C NMR) confirms successful acetal formation .
  • IR Spectroscopy : Look for the disappearance of the C=O stretch (~1650 cm⁻¹) and emergence of C-O-C stretches (~1100 cm⁻¹) .
    Data Contradiction Analysis : If unexpected peaks arise (e.g., δ 2.8–3.2 ppm for dimethylamine byproducts), purify via fractional distillation or column chromatography and re-analyze .

What are the critical handling and storage protocols to ensure compound stability?

Q. Basic

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at <30°C. Moisture sensitivity necessitates desiccants like molecular sieves .
  • Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Avoid contact with oxidizing agents or strong acids to prevent decomposition .
    Safety Note : Wear nitrile gloves and safety goggles; static discharge during transfer can ignite vapors .

How does pH influence the stability of this compound in aqueous environments?

Q. Advanced

  • Acidic Conditions (pH <4) : Rapid hydrolysis regenerates the parent benzamide and ethanol. Monitor via HPLC with a C18 column (retention time shift) .
  • Neutral/Alkaline Conditions (pH 7–12) : Slower degradation occurs via nucleophilic attack. Use buffered solutions (e.g., phosphate buffer) to isolate degradation pathways .
    Experimental Design : Conduct accelerated stability studies at 40°C/75% RH for 28 days, referencing OECD Test Guideline 310 for biodegradation protocols .

What role does this compound play in multistep organic syntheses?

Basic
It serves as a protecting group for carbonyl functionalities, enabling selective transformations (e.g., Grignard reactions) on other sites. After deprotection (acidic hydrolysis), the benzamide is regenerated .
Example Protocol :

Protect benzamide with diethyl acetal.

Perform alkylation/arylation on the aromatic ring.

Deprotect with HCl/MeOH to recover the modified benzamide .

How can conflicting data on degradation products be systematically addressed?

Q. Advanced

  • Hypothesis Testing : Replicate conflicting studies under identical conditions (solvent, temperature, catalyst). Use LC-MS to identify degradation products (e.g., diethyl ether or formaldehyde derivatives) .
  • Isotopic Labeling : Introduce ¹³C labels at the acetal carbon to track cleavage pathways via NMR or mass spectrometry .

What impurities commonly arise during synthesis, and how are they detected?

Q. Basic

  • Residual Solvents : Ethanol or toluene detected via GC-FID (limit: <0.1% per ICH Q3C) .
  • Unreacted Starting Materials : Monitor benzamide via HPLC (retention time ~8 min with a 70:30 acetonitrile/water mobile phase) .
    Mitigation : Use excess diethyl orthoformate (1.5 equiv) and reflux for 12–16 hours to drive the reaction to completion .

What is the reactivity of this acetal in transition-metal-catalyzed cross-coupling reactions?

Q. Advanced

  • Palladium Catalysis : The acetal group is inert under Suzuki-Miyaura conditions (e.g., aryl halide coupling), enabling orthogonal functionalization .
  • Electrophilic Substitution : Activate the aromatic ring via nitration or halogenation; the acetal remains intact under mild electrophilic conditions .
    Methodological Note : Characterize post-reaction products via HRMS and X-ray crystallography to confirm regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.